molecular formula C11H18BNO5S B8232046 (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid

Cat. No.: B8232046
M. Wt: 287.15 g/mol
InChI Key: AHFFHGXYIAVUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a tert-butylsulfamoyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid typically involves the reaction of 5-methoxyphenylboronic acid with tert-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of flow reactors also improves the efficiency and sustainability of the production process by minimizing waste and reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding boronic ester.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boronic esters.

    Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

Scientific Research Applications

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The tert-butylsulfamoyl group enhances the compound’s stability and specificity, allowing it to selectively target certain enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is unique due to its combination of a boronic acid group with a tert-butylsulfamoyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and biological applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and its potential use in drug design set it apart from other similar compounds .

Properties

IUPAC Name

[2-(tert-butylsulfamoyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-6-5-8(18-4)7-9(10)12(14)15/h5-7,13-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFFHGXYIAVUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.